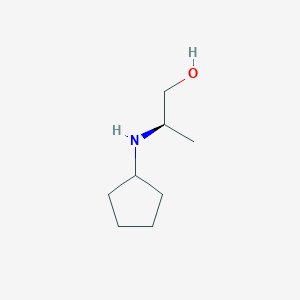

(2R)-2-(cyclopentylamino)propan-1-ol

Description

(2R)-2-(cyclopentylamino)propan-1-ol is a chiral secondary alcohol featuring a cyclopentylamine substituent. Its IUPAC name is (R)-2-(cyclopentylamino)propan-1-ol, with the molecular formula C₈H₁₇NO (molecular weight: 143.23 g/mol). The compound is characterized by the InChI key CHJDDDIKQFVCKB-SSDOTTSWSA-N, confirming its stereochemistry at the C2 position . Produced by Enamine with 95% purity, it serves as a versatile intermediate in pharmaceutical synthesis, particularly in the development of chiral molecules for adrenoceptor-targeting agents or spasmolytics .

Properties

Molecular Formula |

C8H17NO |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

(2R)-2-(cyclopentylamino)propan-1-ol |

InChI |

InChI=1S/C8H17NO/c1-7(6-10)9-8-4-2-3-5-8/h7-10H,2-6H2,1H3/t7-/m1/s1 |

InChI Key |

CHJDDDIKQFVCKB-SSDOTTSWSA-N |

Isomeric SMILES |

C[C@H](CO)NC1CCCC1 |

Canonical SMILES |

CC(CO)NC1CCCC1 |

Origin of Product |

United States |

Biological Activity

(2R)-2-(cyclopentylamino)propan-1-ol, also known as cyclopentylamine, is a chiral amine compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and therapeutic applications, supported by case studies and research findings.

Pharmacological Properties

- Receptor Interaction : (2R)-2-(cyclopentylamino)propan-1-ol has shown potential as a selective adenosine A1 receptor agonist. This interaction is significant for its application in treating conditions associated with elevated intraocular pressure (IOP), such as glaucoma .

- Neurotransmitter Modulation : The compound exhibits properties that could influence the serotonin transporter system. By modulating serotonin levels, it may have implications for treating mood disorders and other neuropsychiatric conditions .

- Antitumor Activity : Preliminary studies suggest that (2R)-2-(cyclopentylamino)propan-1-ol may exhibit antitumor effects through the inhibition of certain cancer cell lines, although further research is needed to fully elucidate these mechanisms.

The biological activity of (2R)-2-(cyclopentylamino)propan-1-ol is primarily attributed to its ability to bind selectively to various receptors in the body:

- Adenosine A1 Receptor : Activation of this receptor can lead to a decrease in IOP, making it a candidate for glaucoma treatment.

- Serotonin Transporter : By inhibiting the reuptake of serotonin, it can enhance serotonergic signaling, potentially benefiting conditions like depression and anxiety.

Study 1: Ocular Pressure Reduction

A study investigated the efficacy of (2R)-2-(cyclopentylamino)propan-1-ol in reducing IOP in animal models. Results indicated a significant reduction in IOP compared to control groups, supporting its use as an ocular hypotensive agent .

Study 2: Antitumor Effects

Another study assessed the compound's effects on various cancer cell lines. The results showed that (2R)-2-(cyclopentylamino)propan-1-ol inhibited cell proliferation in specific cancer types, suggesting potential as an anticancer agent .

Data Table: Biological Activities Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Adenosine A1 Agonism | Reduced IOP | |

| Serotonin Modulation | Enhanced serotonergic signaling | |

| Antitumor Activity | Inhibited cancer cell proliferation |

Research Findings

Recent research has focused on synthesizing derivatives of (2R)-2-(cyclopentylamino)propan-1-ol to enhance its biological activity and selectivity. These studies have yielded promising results in terms of potency and specificity for target receptors.

Future Directions

Ongoing research is necessary to further explore the full spectrum of biological activities associated with (2R)-2-(cyclopentylamino)propan-1-ol. Future studies should aim to:

- Investigate the long-term effects and safety profile of the compound.

- Explore its potential in combination therapies for enhanced efficacy against various diseases.

- Conduct clinical trials to validate preclinical findings and assess therapeutic potential in humans.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

The biological and physicochemical properties of amino-propanol derivatives are highly dependent on the substituent attached to the amino group. Below is a comparative analysis with key analogues:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Lipophilicity: The dibenzylamino derivative (C₁₇H₂₁NO) exhibits significantly higher lipophilicity than the cyclopentyl analogue, which may influence membrane permeability and pharmacokinetics .

- Steric Effects: Dimethylamino and cyclopentylamino substituents introduce distinct steric profiles.

- Solubility: Methylamino and dimethylamino derivatives (C₄H₁₁NO, C₅H₁₃NO) likely exhibit greater aqueous solubility due to reduced hydrocarbon content, whereas the cyclopentyl and dibenzyl variants are more lipophilic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.